molecular formula C8H10N2O3 B1396557 Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate CAS No. 853807-83-7

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Cat. No. B1396557
M. Wt: 182.18 g/mol
InChI Key: UJBQFVWQNYOKQG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . This compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is represented by the InChI code 1S/C8H10N2O3/c1-2-13-8 (12)5-10-4-7 (6-11)3-9-10/h3-4,6H,2,5H2,1H3 . This indicates that the compound has a molecular weight of 182.18 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a powder that is stored at room temperature .

Scientific Research Applications

1. Pyrazole Scaffold in Medicinal Chemistry and Drug Discovery

  • Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have shown a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

2. Pyrazole Scaffold in Antileishmanial and Antimalarial Evaluation

  • Application : A compound containing the Pyrazole scaffold was evaluated for its antileishmanial and antimalarial properties .
  • Methods : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
  • Results : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

3. Pyrazole Derivatives in Agrochemistry

  • Application : Pyrazole derivatives are used in agrochemistry for the synthesis of various agrochemicals .
  • Methods : The synthesis of pyrazole derivatives in agrochemistry involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
  • Results : The pyrazole derivatives synthesized have been used in the production of various agrochemicals .

4. Pyrazole Derivatives in Coordination Chemistry

  • Application : Pyrazole derivatives are used in coordination chemistry for the synthesis of various coordination compounds .
  • Methods : The synthesis of pyrazole derivatives in coordination chemistry involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
  • Results : The pyrazole derivatives synthesized have been used in the production of various coordination compounds .

5. Pyrazole Derivatives in Organometallic Chemistry

  • Application : Pyrazole derivatives are used in organometallic chemistry for the synthesis of various organometallic compounds .
  • Methods : The synthesis of pyrazole derivatives in organometallic chemistry involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
  • Results : The pyrazole derivatives synthesized have been used in the production of various organometallic compounds .

6. Pyrazole Derivatives in Antibacterial Applications

  • Application : Compounds containing the Pyrazole scaffold have shown potent growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii .
  • Methods : The antibacterial properties of these compounds were evaluated using standard microbiological techniques .
  • Results : The compounds showed minimum inhibitory concentration (MIC) as low as 0.78 and 1.56 μg ml−1, respectively .

7. Pyrazole Derivatives in Photophysical Properties

  • Application : Pyrazole derivatives have shown exceptional photophysical properties .
  • Methods : The photophysical properties of these compounds were evaluated using standard photophysical techniques .
  • Results : The compounds showed diverse and valuable synthetical, biological, and photophysical properties .

8. Pyrazole Derivatives in Synthetical Utility

  • Application : Pyrazole derivatives have high synthetical versatility that allows the obtention of industrially and pharmaceutically crucial chemicals .
  • Methods : The synthesis of pyrazole derivatives in synthetical utility involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
  • Results : The pyrazole derivatives synthesized have been used in the production of various industrially and pharmaceutically crucial chemicals .

9. Pyrazole Derivatives in Bioactivities

  • Application : Pyrazole derivatives have demonstrated different biological activities .
  • Methods : The biological activities of these compounds were evaluated using standard biological techniques .
  • Results : The compounds showed different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

10. Pyrazole Derivatives in Aminopyrazoles

  • Application : Pyrazole derivatives are used in the synthesis of aminopyrazoles .
  • Methods : The synthesis of pyrazole derivatives in aminopyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
  • Results : The pyrazole derivatives synthesized have been used in the production of various aminopyrazoles .

11. Pyrazole Derivatives in Acylpyrazoles

  • Application : Pyrazole derivatives are used in the synthesis of acylpyrazoles .
  • Methods : The synthesis of pyrazole derivatives in acylpyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
  • Results : The pyrazole derivatives synthesized have been used in the production of various acylpyrazoles .

Safety And Hazards

The safety information for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate indicates that it is an irritant . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

ethyl 2-(4-formylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBQFVWQNYOKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705467
Record name Ethyl (4-formyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

CAS RN

853807-83-7
Record name Ethyl (4-formyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1H-pyrazole-4-carbaldehyde (5.5 g) and ethyl bromoacetate (19.0 g) in dichloromethane (150 ml), was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 ml) at 0° C. The resulting mixture was stirred at room temperature for 30 minutes, and the reaction was stopped by addition of a saturated aqueous sodium chloride solution. The products were extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate. The solvent was evaporated in vacuo, and the residue was purified by chromatography on silica gel using a mixture of hexane and ethyl acetate (1:3) as the eluent to afford the title compound as a colourless oil (8.09 g, yield: 78%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J **e, GI Poda, Y Hu, NX Chen, RF Heier… - Bioorganic & medicinal …, 2011 - Elsevier
Installation of sites for metabolism in the lead compound PHA-767408 was the key focus of the IKK-2 inhaled program. This paper reports our efforts to identify a novel series of …
Number of citations: 16 www.sciencedirect.com

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